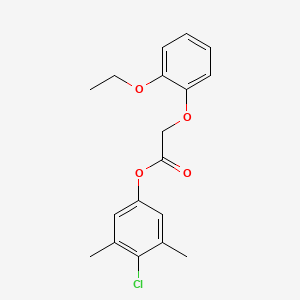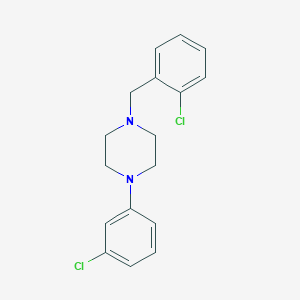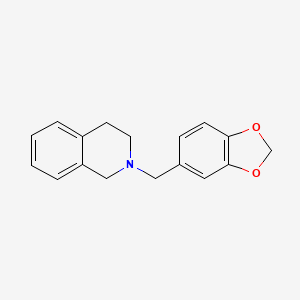
(4S)-3-(2-chloro-4-fluorobenzyl)-4-phenyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related oxazolidinone derivatives often involves the cyclization of amino alcohols with appropriate reactants. Tang and Verkade synthesized enantiomers of oxazolidinones demonstrating their use as synthons in asymmetric synthesis, leading to strongly fluorescent compounds through reactions with benzoyl chloride in the presence of bases (Jiansheng Tang, J. Verkade, 1996). Lucarini and Tomasini synthesized oligomers from similar structures, showing the versatility of these compounds in forming ordered structures (S. Lucarini, C. Tomasini, 2001).
Molecular Structure Analysis
The molecular structures of oxazolidinone derivatives, including variations in conformation and intermolecular interactions, have been analyzed through crystal structures. Hattab et al. explored the structures of substituted oxazaphospholidinones, which are closely related, noting the significance of non-covalent interactions in their crystal packings (Z. Hattab et al., 2010).
Chemical Reactions and Properties
Oxazolidinones engage in various chemical reactions, contributing to their value in synthetic chemistry. They are utilized in asymmetric synthesis and can undergo transformations that lead to the formation of fluorinated compounds, as seen in the work by Herbert et al. (B. Herbert, I. Kim, K. Kirk, 2001). Mäding et al. described the synthesis of nonpeptide CCR1 antagonists utilizing oxazolidinone structures, indicating their use in more complex chemical syntheses (P. Mäding et al., 2006).
Eigenschaften
IUPAC Name |
(4S)-3-[(2-chloro-4-fluorophenyl)methyl]-4-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c17-14-8-13(18)7-6-12(14)9-19-15(10-21-16(19)20)11-4-2-1-3-5-11/h1-8,15H,9-10H2/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBIZSQJCYRAML-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3-(2-chloro-4-fluorobenzyl)-4-phenyl-1,3-oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5675312.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide](/img/structure/B5675335.png)
![3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5675336.png)
![1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)
![N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)
![N-1,3-benzothiazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675351.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]chromane-3-carboxamide](/img/structure/B5675365.png)

![rel-(3aR,6aR)-2-acetyl-N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide hydrochloride](/img/structure/B5675388.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5675389.png)
![4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5675392.png)